N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecular formula of this compound is C7H17ClN2O2S, and it has a molecular weight of 228.74 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride typically involves the reaction of 1-aminocyclopropylmethanol with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: For industrial production, the process is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile under reflux conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes and pathways, ultimately resulting in the desired biological outcome. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a disubstituted cyclic amino acid with a cyclopropane ring fused to the amino acid’s alpha carbon.
N-[(1-aminocyclopropyl)methyl]methanesulfonamide: Similar in structure but with a different sulfonamide group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-5-7(8)3-4-7;/h6,9H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPUUHRFCVBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.